Phenol,MolecularBiologyGrade

nuclease contamination nucleic acid integrity enzymatic certification

Phenol, Molecular Biology Grade (also cataloged under CAS 100-95-2 as a product-specific identifier and CAS 108-95-2 for the base chemical entity), is a high-purity aromatic organic solvent (C₆H₆O, MW 94.11) specifically manufactured, redistilled, and quality-controlled for nucleic acid extraction and purification workflows. Unlike general-purpose phenol grades, this product line is subjected to lot-specific enzymatic contamination testing—DNase, RNase, and protease activities are confirmed as 'none detected'—and is packaged under inert gas (nitrogen or argon) to prevent oxidative degradation to quinones that would otherwise compromise downstream spectrophotometric and enzymatic applications.

Molecular Formula C14H22
Molecular Weight 0
CAS No. 100-95-2
Cat. No. B1172879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol,MolecularBiologyGrade
CAS100-95-2
SynonymsPhenolDetachedCrystalsA.R.
Molecular FormulaC14H22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol Molecular Biology Grade (CAS 100-95-2/108-95-2): Core Identity, Grade Definition, and Procurement-Relevant Specifications


Phenol, Molecular Biology Grade (also cataloged under CAS 100-95-2 as a product-specific identifier and CAS 108-95-2 for the base chemical entity), is a high-purity aromatic organic solvent (C₆H₆O, MW 94.11) specifically manufactured, redistilled, and quality-controlled for nucleic acid extraction and purification workflows. Unlike general-purpose phenol grades, this product line is subjected to lot-specific enzymatic contamination testing—DNase, RNase, and protease activities are confirmed as 'none detected'—and is packaged under inert gas (nitrogen or argon) to prevent oxidative degradation to quinones that would otherwise compromise downstream spectrophotometric and enzymatic applications [1]. It is supplied either as white crystalline solid (≥99.0%–≥99.5% by GC) or as a buffered aqueous-saturated solution equilibrated to defined pH ranges for selective DNA (pH 7.5–8.0) or RNA (pH 4.5–5.5) partitioning .

Why ACS-Grade or USP-Grade Phenol Cannot Substitute for Molecular Biology Grade Phenol in Nucleic Acid Workflows


The term 'phenol' alone masks critical differences in purity specifications, enzymatic contamination testing, and oxidative stabilizer regimes that directly determine whether a nucleic acid extraction will succeed or fail in downstream enzymatic applications. ACS Reagent Grade phenol (≥99.0% purity, total heavy metals ≤0.001% as Pb) is manufactured to general analytical chemistry standards—it is not tested for DNase, RNase, or protease activity . USP/liquefied phenol grades (~89% purity) contain substantial water and unspecified oxidation byproducts . Even small amounts of oxidized phenol (quinones) absorb at 260–280 nm, artifactually skewing A260/A280 purity ratios and inhibiting Taq polymerase in PCR . Molecular Biology Grade phenol bridges this gap through redistillation under inert atmosphere, lot-specific nuclease certification, and defined UV absorbance cutoffs—parameters that are entirely absent from ACS and USP monographs. Substitution without verification thus introduces uncontrolled risks of nucleic acid degradation, spectrophotometric misquantification, and PCR inhibition that are invisible until downstream assay failure occurs.

Quantitative Procurement Evidence: Phenol Molecular Biology Grade Versus Closest Analogs and Alternatives


DNase, RNase, and Protease Certification: Molecular Biology Grade vs. ACS Reagent Grade Phenol

Molecular Biology Grade phenol from major manufacturers (Calbiochem, Sigma BioUltra, J.T.Baker) is certified as 'DNase, RNase, and protease: none detected' via lot-specific enzymatic activity assays [1]. In contrast, ACS Reagent Grade phenol specifications contain no nuclease or protease testing requirements whatsoever—the ACS monograph defines purity by GC assay, freezing point, clarity of solution, residue after evaporation, and heavy metals limit, but does not address enzymatic contamination [2]. This distinction is functionally critical: residual DNase or RNase activity in non-molecular-biology-grade phenol degrades extracted nucleic acids during the organic extraction step itself, leading to reduced yield and compromised integrity for downstream qPCR, RT-PCR, sequencing, and cloning applications .

nuclease contamination nucleic acid integrity enzymatic certification

GC Purity, Trace Metal, and UV Absorbance Cutoff: BioUltra Molecular Biology Grade vs. ACS Grade vs. USP Grade

Three purity tiers exist for procurement-grade phenol. Molecular Biology Grade (BioUltra) specifies ≥99.5% by GC with individual trace metal limits for 22 elements (Fe ≤5 mg/kg, Mg ≤5 mg/kg, Pb ≤5 mg/kg, As ≤0.1 mg/kg, etc.) and an absorption cut-off at 294 nm in H₂O at 0.5 M . ACS Reagent Grade specifies ≥99.0% by GC with only total heavy metals ≤0.001% as Pb, cresol isomer limits (≤0.05% each), and Fe ≤1 mg/kg—without individual trace element profiling . USP/Liquefied Grade purity is only >89.0%, reflecting substantial water content and unspecified oxidation products . The BioUltra absorption cut-off specification at 294 nm provides a direct quality control metric: phenol absorbs maximally at ~270 nm, and high-purity Molecular Biology Grade phenol with a 294 nm cut-off indicates minimal contamination by oxidation products that absorb at longer wavelengths and interfere with A260/A280 nucleic acid purity assessment [1].

purity specification trace metals UV absorbance cutoff spectrophotometric interference

DNA Extraction Yield: Phenol-Chloroform Method vs. Salting-Out and Commercial Kit Methods

In a comparative study of DNA isolation protocols, the phenol-chloroform method yielded 259.85 ± 16.85 ng/µL of DNA—approximately 2.5-fold higher than the salting-out method (104.69 ± 8.97 ng/µL)—though with a lower A260/A280 purity ratio of 1.27 ± 0.02 compared to 2.15 ± 0.04 for the salting-out method [1]. In a separate study on Linguatula serrata larvae, the phenol-chloroform-isoamyl alcohol (PCI) method produced the highest DNA concentration among three methods compared: PCI yielded 72.20 ± 29.20 ng/µL versus salting-out at 48.13–111.18 ng/µL and commercial kit at 14.56 ± 3.06 ng/µL, with PCI achieving an A260/A280 purity ratio of 1.96 ± 0.419 [2]. In wild mammal blood samples across 264 field specimens, phenol-chloroform and guanidine thiocyanate (GIT) protocols consistently produced the highest DNA concentration values (ng/µL), although with higher inter-sample variability compared to commercial kits [3]. These data establish that phenol-chloroform extraction using Molecular Biology Grade phenol reliably maximizes DNA recovery per sample input, an essential consideration when sample material is limited.

DNA extraction yield phenol-chloroform salting-out commercial kit comparison

dsRNA Extraction Purity: Phenol-Chloroform Method vs. TRIzol, Alcohol Precipitation, and Commercial RNA Extraction Solution

In a controlled comparative study of four dsRNA extraction methods from prokaryotic expression systems, the phenol-chloroform method achieved an A260/A280 ratio of 1.83 and A260/A230 ratio of 1.78—the highest purity metrics among all four methods tested—with a loss rate of 21.44% [1]. For comparison, the TRIzol method achieved A260/A280 of 1.79 and A260/A230 of 2.1 with a loss rate of 23.83%; the 75% alcohol precipitation method yielded A260/A280 of 1.80 and A260/A230 of 1.78 with a loss rate of 32.3%; and the RNA-easy commercial extraction solution produced the lowest purity (A260/A280 1.56, A260/A230 1.56) with the highest loss rate (37.62%) [1]. The phenol-chloroform method thus provided the optimal balance of high purity and acceptable recovery for prokaryotic dsRNA extraction. Separately, in mammalian inner ear tissue, the phenol-chloroform method yielded the highest DNA purity (OD260/OD280) among three methods (alkaline denaturation, phenol-chloroform, TRIzol) and was the only method suitable for extracting both nuclear and mitochondrial DNA [2].

dsRNA extraction A260/A280 purity A260/A230 purity prokaryotic expression

TRIzol vs. Phenol-Chloroform DNA Co-Extraction Yield: A 3-Fold Quantitative Difference

In a direct comparative study using blood samples from coronary artery disease patients, the TRIzol™ method produced a three-fold higher DNA yield than the conventional phenol-chloroform method when RNA and DNA were co-extracted from the same sample aliquot [1]. Both methods generated intact genomic DNA on agarose gel electrophoresis, and DNA from both methods was equally efficient for PCR amplification of the thrombomodulin (THBD) gene [1]. This finding defines a clear procurement decision boundary: when maximal DNA yield from limited clinical samples is the primary driver, TRIzol (a guanidinium thiocyanate-phenol formulation) may be preferable; however, Molecular Biology Grade phenol remains the foundational reagent for laboratories that require independent control over extraction chemistry, pH conditions, and chloroform:isoamyl alcohol ratio customization for specific sample types, or where the cost of proprietary TRIzol reagent is prohibitive at scale [1][2].

DNA co-extraction TRIzol comparison phenol-chloroform coronary artery disease

Oxidative Stabilizer Regime: Hypophosphorous Acid-Stabilized vs. Hydroxyquinoline-Stabilized vs. Unstabilized Phenol

Molecular Biology Grade phenol from different manufacturers employs distinct stabilizer chemistries with measurable compositional differences. Sigma BioUltra grade contains ~0.15% hypophosphorous acid as a reducing stabilizer to prevent oxidation to quinones, while maintaining DNase/RNase-free certification . In contrast, Thermo Scientific phenol/Tris saturated solution uses 0.08–0.12% hydroxyquinoline for stabilization and is also certified DNase, RNase, and Protease free [1]. J.T.Baker Ultrapure Bioreagent phenol explicitly contains no preservatives . Merck Calbiochem Molecular Biology Grade phenol is packaged under inert gas without specified chemical stabilizer [2]. Unstabilized phenol exposed to ambient oxygen and light undergoes progressive oxidation, producing colored quinone byproducts that absorb in the 260–280 nm range, artifactually depress A260/A280 purity ratios, and inhibit Taq polymerase in PCR—residual phenol contamination is a well-documented cause of qPCR failure [3]. The stabilizer choice thus represents a procurement-relevant trade-off: hypophosphorous acid or hydroxyquinoline extends shelf life but introduces a trace additive that must be compatible with the user's downstream application; preservative-free formulations require stricter cold-chain and inert-atmosphere handling.

oxidative stabilization hypophosphorous acid hydroxyquinoline shelf life

Optimal Procurement Scenarios for Phenol Molecular Biology Grade Based on Quantitative Differentiation Evidence


High-Yield Genomic DNA Extraction from Limited or Irreplaceable Biological Specimens

When sample quantity is limiting—such as clinical tumor biopsies, forensic trace evidence, or field-collected biodiversity specimens—the phenol-chloroform method using Molecular Biology Grade phenol delivers DNA yields 2.5–5× higher than salting-out or commercial silica column kits [1][2]. In 264 wild mammal blood samples, phenol-chloroform protocols consistently produced the highest DNA concentration values across all tested methods [3]. The certified DNase/RNase-free status of Molecular Biology Grade phenol ensures that this yield advantage is not compromised by enzymatic degradation during the extraction process itself . Procurement recommendation: specify ≥99.0% GC purity with lot-specific nuclease certification and inert-gas packaging for maximum DNA recovery from low-input samples.

High-Purity dsRNA Extraction for RNA Interference and Pest Control Research

For prokaryotic dsRNA expression systems used in pest control and gene silencing applications, phenol-chloroform extraction with Molecular Biology Grade phenol achieved the highest A260/A280 purity ratio (1.83) and lowest loss rate (21.44%) among four comparative methods, outperforming TRIzol (A260/A280 1.79, loss rate 23.83%) and commercial RNA extraction solutions (A260/A280 1.56, loss rate 37.62%) [4]. The superior purity translates to higher-quality dsRNA for downstream functional assays. Procurement recommendation: select preservative-free or hypophosphorous acid-stabilized Molecular Biology Grade phenol with verified absorption cut-off ≤294 nm to minimize carryover of UV-absorbing contaminants that interfere with dsRNA quantification.

Cost-Sensitive High-Throughput Nucleic Acid Extraction in Resource-Limited Laboratories

In settings where per-sample cost is the dominant procurement driver, phenol-chloroform extraction using Molecular Biology Grade phenol offers the lowest cost per extraction among all methods while maintaining competitive DNA purity [5][6]. The salting-out method, while safer and sometimes cheaper, yields 2.5× less DNA; commercial kits, though faster, are cost-prohibitive for high-throughput use in developing-country laboratories [5]. For laboratories processing large sample numbers where TRIzol reagent cost would be untenable, bulk procurement of crystalline Molecular Biology Grade phenol with self-prepared buffer equilibration provides the most economical path to high-quality nucleic acid extraction.

pH-Selective RNA or DNA Extraction Requiring Independent Chemistry Control

When a protocol demands selective partitioning of DNA versus RNA through pH control—acidic conditions (pH 4.5–5.5) for RNA recovery in the aqueous phase, or neutral/alkaline conditions (pH 7.5–8.0) for DNA—Molecular Biology Grade phenol equilibrated with the appropriate buffer system provides this selectivity, whereas TRIzol and commercial kits use fixed proprietary formulations that cannot be tuned . For mitochondrial DNA enrichment protocols, where phenol-chloroform extraction was superior to both alkaline denaturation and TRIzol methods for recovering both nuclear and mitochondrial DNA [7], Molecular Biology Grade phenol is the only reagent that permits simultaneous optimization of pH, phenol:chloroform ratio, and ionic strength for specific nucleic acid species.

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